Titanium lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Titanium lactate can be synthesized by reacting titanium alkoxides or titanium tetrachloride with lactic acid under controlled conditions. The reaction typically involves the hydrolysis of titanium precursors in the presence of lactic acid, leading to the formation of this compound complexes .
Industrial Production Methods: In industrial settings, this compound is often produced by mixing butyl titanate, lactic acid, triethanolamine, and water in specific molar ratios. This mixture undergoes a series of reactions to form a gel-like substance, which is then purified and processed to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Titanium lactate undergoes various chemical reactions, including:
Condensation: In basic pH conditions, this compound undergoes condensation reactions to form gels containing anatase nanoparticles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Condensation: Basic conditions (high pH) promote condensation reactions.
Hydrolysis: Aqueous solutions and varying pH levels influence the hydrolysis process.
Major Products:
Titanium Dioxide (TiO2): A major product formed from the oxidation and hydrolysis of this compound.
Anatase Nanoparticles: Formed during condensation reactions in basic conditions.
Wissenschaftliche Forschungsanwendungen
Titanium lactate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which titanium lactate exerts its effects involves the formation of stable complexes with various biomolecules and inorganic materials. These complexes can undergo hydrolysis, oxidation, and condensation reactions, leading to the formation of titanium dioxide and other titanium-based materials. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, which can influence the synthesis and stability of the resulting materials .
Vergleich Mit ähnlichen Verbindungen
Titanium lactate can be compared with other titanium-based compounds, such as:
Titanium(IV) bis(ammonium lactate)dihydroxide (TiBALDH): Similar in structure and used as a precursor for titanium dioxide synthesis.
Titanium(IV) isopropoxide: Another titanium precursor used in the synthesis of titanium dioxide, but with different reactivity and stability properties.
Titanium(IV) chloride: A commonly used titanium precursor with higher reactivity and different applications compared to this compound.
Uniqueness: this compound is unique due to its ability to form stable complexes in aqueous solutions without undergoing hydrolysis or condensation reactions, making it ideal for biomimetic synthesis and other applications where stability is crucial .
Eigenschaften
CAS-Nummer |
14678-53-6 |
---|---|
Molekularformel |
C3H5O3Ti+3 |
Molekulargewicht |
136.94 g/mol |
IUPAC-Name |
2-hydroxypropanoate;titanium(4+) |
InChI |
InChI=1S/C3H6O3.Ti/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+4/p-1 |
InChI-Schlüssel |
DRMGZHCYLDKBED-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(=O)[O-])O.[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.